tert-Butyl 6-(piperazin-1-yl)nicotinate
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Overview
Description
tert-Butyl 6-(piperazin-1-yl)nicotinate is an organic compound with the chemical formula C12H16N2O2. It is a derivative of nicotinic acid and piperazine, and it is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, hydroxylated derivatives, and reduced forms of the original compound .
Scientific Research Applications
tert-Butyl 6-(piperazin-1-yl)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl piperazine-1-carboxylate: Another piperazine derivative with similar structural features.
6-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester: A closely related compound with similar chemical properties.
Uniqueness
tert-Butyl 6-(piperazin-1-yl)nicotinate is unique due to its combination of the nicotinate and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 6-piperazin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-12(16-10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCIRLDBUMZUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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